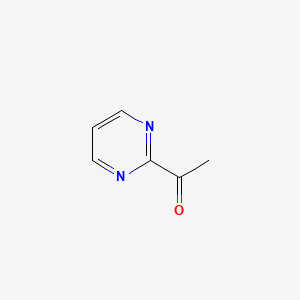

2-Acetylpyrimidine

描述

Overview of Pyrimidine (B1678525) Heterocycles in Chemical Science

Pyrimidine is a six-membered aromatic heterocyclic organic compound containing two nitrogen atoms at positions 1 and 3. wikipedia.org This fundamental structure is a cornerstone of numerous biologically vital molecules, including the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA. wikipedia.orgtandfonline.com The pyrimidine ring system is also found in thiamine (B1217682) (vitamin B1) and various synthetic compounds, such as barbiturates. wikipedia.org

The chemistry of pyrimidines is characterized by their ability to undergo both electrophilic and nucleophilic substitution reactions. slideshare.net Electrophilic substitution typically occurs at the 5-position, while nucleophilic attack is favored at the 2, 4, and 6-positions. slideshare.net This reactivity, coupled with the diverse biological activities exhibited by pyrimidine derivatives, has made them a focal point in medicinal chemistry and drug discovery. tandfonline.comresearchgate.netbenthamdirect.com Pyrimidine-containing compounds have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties. tandfonline.comresearchgate.netrsc.orgej-chem.org

Significance of Acetyl-Substituted Pyrimidines in Contemporary Research

The introduction of an acetyl group onto the pyrimidine ring, creating acetyl-substituted pyrimidines like 2-Acetylpyrimidine, significantly enhances the synthetic utility of the parent heterocycle. The acetyl group provides a reactive handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. smolecule.com This has made acetylpyrimidines valuable intermediates in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. smolecule.comarborpharmchem.com

Research has shown that the incorporation of an acetyl group can modulate the biological activity of the pyrimidine core. For instance, derivatives of acetylpyrimidine have been investigated for their potential as antimicrobial and anti-inflammatory agents. smolecule.comasianpubs.org The carbonyl group of the acetyl moiety can participate in condensation reactions and nucleophilic additions, opening pathways to a diverse range of derivatives with unique properties and applications. smolecule.com

Structure

3D Structure

属性

IUPAC Name |

1-pyrimidin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-5(9)6-7-3-2-4-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZUXKZZYDALEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30967970 | |

| Record name | 1-(Pyrimidin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30967970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53342-27-1 | |

| Record name | 1-(Pyrimidin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30967970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyrimidin-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Acetylpyrimidine

Direct Synthesis Approaches

The direct synthesis of 2-acetylpyrimidine and its related structures can be achieved through several key strategies, including building the pyrimidine (B1678525) ring from acyclic precursors or by direct modification of a pre-existing pyrimidine core.

Condensation Reactions in this compound Formation

Condensation reactions are a cornerstone in heterocyclic synthesis, allowing for the construction of the pyrimidine ring system from simpler, readily available starting materials.

A classical and effective method for constructing the pyrimidine backbone involves the condensation of a malonate derivative with urea (B33335) or its analogues. For instance, the synthesis of barbituric acid (pyrimidine-2,4,6(1H,3H,5H)-trione) is achieved by reacting diethylmalonate with urea in the presence of a base like sodium methoxide (B1231860). asianpubs.org This pyrimidine core can then be subjected to further functionalization, such as acylation, to introduce the acetyl group at the desired position, leading to compounds like 5-acetylpyrimidine-2,4,6(1H,3H,5H)-trione. This multi-step process, beginning with fundamental building blocks, highlights the modularity of pyrimidine synthesis.

The acetyl group of an acetylpyrimidine is a versatile handle for forming new carbon-carbon bonds. The Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde in the presence of an acid or base catalyst, is a primary method for synthesizing chalcones. google.comCurrent time information in Bangalore, IN. Specifically, 5-acetylpyrimidine-2,4,6(1H,3H,5H)-trione readily undergoes condensation with various substituted benzaldehydes. researchgate.net These reactions are typically carried out in a solvent like butan-1-ol with catalysts such as piperidine (B6355638) and glacial acetic acid, or in dioxane with boron trifluoride etherate. researchgate.net The resulting chalcones, which are α,β-unsaturated ketones, are valuable intermediates for synthesizing a wide array of heterocyclic compounds and have been investigated for their biological activities. researchgate.netwikipedia.org

| Aldehyde Reactant | Catalyst/Solvent | Reaction Conditions | Product | Reference |

| 4-Fluorobenzaldehyde | Piperidine/Acetic Acid/Butan-1-ol | Reflux, 4 h | 5-[(E)-3-(4-fluorophenyl)-2-propenoyl]pyrimidine-2,4,6(1H,3H,5H)-trione | researchgate.net |

| 3-Fluorobenzaldehyde | Piperidine/Acetic Acid/Butan-1-ol | Reflux, 4 h | 5-[(E)-3-(3-fluorophenyl)-2-propenoyl]pyrimidine-2,4,6(1H,3H,5H)-trione | researchgate.net |

| 2-Methoxy-3,5-dichlorobenzaldehyde | Piperidine/Acetic Acid/Butan-1-ol | Reflux, 4 h | 5-[(E)-3-(2-methoxy-3,5-dichlorophenyl)-2-propenoyl]pyrimidine-2,4,6(1H,3H,5H)-trione | researchgate.net |

| 3-Methoxy-4-hydroxybenzaldehyde | Boron trifluoride etherate/Dioxane | Room Temperature, 48 h | 5-[(E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoyl]pyrimidine-2,4,6(1H,3H,5H)-trione | researchgate.net |

| 3,5-Dimethoxy-4-hydroxybenzaldehyde | Boron trifluoride etherate/Dioxane | Room Temperature, 48 h | 5-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoyl]pyrimidine-2,4,6(1H,3H,5H)-trione | researchgate.net |

Utilization of Malonate and Urea Derivatives

Acylation of Pyrimidine Cores

Direct acylation of a pyrimidine ring is another strategic approach to introduce an acetyl group. One practical method involves the use of Grignard reagents with cyanopyrimidines. This reaction transforms the cyano group into a ketone, providing a direct route to pyrimidinyl ketones like this compound. The use of benzene (B151609) as a solvent has been noted to make this a practical laboratory method. ptfarm.pl Alternatively, the use of 1,2,4-triketone in a condensation reaction with an amidine derivative allows for the synthesis of an acetylpyrimidine in a single step. wiley-vch.de

Phase Transfer Catalysis in this compound Synthesis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, often an aqueous phase and an organic phase. scielo.brlittleflowercollege.edu.in A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant (usually an anion) from the aqueous phase into the organic phase where the reaction occurs. researchgate.netlittleflowercollege.edu.in This methodology offers significant advantages, including the use of inexpensive and environmentally benign reagents and solvents, milder reaction conditions, and simplified workup procedures.

While specific literature detailing the synthesis of this compound using PTC is sparse, the principles of PTC are highly applicable. For example, in the derivatization of 2-acetylpyridine (B122185), a related compound, PTC has been successfully employed. The deprotonation of the acetyl group's methyl protons was carried out using sodium hydride with 18-crown-6-ether as the phase transfer catalyst in toluene, followed by reaction with an alkyl halide. This approach demonstrates how PTC can be used to generate a carbanion from the acetyl group in a biphasic system, which can then react with an electrophile. This strategy could theoretically be applied to the synthesis or derivatization of this compound itself, for instance, in alkylation or acylation reactions occurring at the acetyl moiety.

Derivatization and Functionalization Strategies

This compound is a versatile platform for further chemical modification. The reactivity of the pyrimidine ring, the carbonyl group, and the methyl protons of the acetyl group all provide opportunities for derivatization.

Key reactions include:

Condensation Reactions: The acetyl group can react with reagents like N,N-dimethylformamide dimethyl acetal (B89532). This reaction, involving the acetyl group of this compound, yields β-(dimethylamino)vinyl pyrimidin-2-yl ketone, a key intermediate for building more complex polydentate ligands.

Nucleophilic Addition: The carbonyl group of the acetyl moiety is susceptible to nucleophilic attack, allowing for the creation of a diverse range of derivatives. ptfarm.pl

Electrophilic Substitution: The pyrimidine ring itself can undergo electrophilic substitution, enabling the introduction of various substituents onto the core structure. ptfarm.pl

Functionalization of Derivatives: Further derivatization can be performed on more complex acetylpyrimidine structures. For example, 2-(2-arylvinyl)-4-mercapto-5-acetylpyrimidines can undergo methylation at the sulfur atom using methyl iodide or cyanoethylation with acrylonitrile.

These functionalization strategies underscore the utility of this compound as a scaffold for generating a wide variety of complex molecules with potential applications in materials science and medicinal chemistry.

| Starting Material | Reagent(s) | Reaction Type | Product | Reference |

| This compound | N,N-Dimethylformamide dimethyl acetal | Condensation | β-(Dimethylamino)vinyl pyrimidin-2-yl ketone | |

| 2-(2-Arylvinyl)-4-mercapto-5-acetylpyrimidine | Methyl iodide / NaOH | S-Methylation | 2-(2-Arylvinyl)-4-methylthio-5-acetylpyrimidine | |

| 2-(2-Arylvinyl)-4-mercapto-5-acetylpyrimidine | Acrylonitrile / Base | Cyanoethylation | S-Cyanoethyl derivative | |

| 2-(2-Arylvinyl)-5-acetyl-4-thioxopyrimidine | Hydrogen peroxide / Acetic acid | Oxidation / Desulfurization | 2-(2-Arylvinyl)-5-acetylpyrimidin-4(3H)-one |

Alkylation Reactions of this compound Derivatives

The alkylation of this compound derivatives, particularly those containing a mercapto group, serves as a crucial step for further synthetic modifications. The starting material, often a 2-(2-Arylvinyl)-6-methyl-4-mercapto-5-acetylpyrimidine, is synthesized by reacting an appropriate isothiocyanate derivative with an α,β-unsaturated aminoketone. research-nexus.nettandfonline.comtandfonline.comcas.cz This mercaptopyrimidine derivative can then undergo S-alkylation.

Common alkylating agents employed include methyl iodide and ethyl chloroacetate (B1199739). research-nexus.nettandfonline.comtandfonline.comcas.cz For instance, the reaction with methyl iodide in an alkaline medium leads to the formation of the corresponding 4-methylthio derivative. cas.cz Similarly, alkylation with ethyl chloroacetate yields the corresponding ester, which is a key intermediate for subsequent cyclization reactions to form thieno[2,3-d]pyrimidines. research-nexus.nettandfonline.comtandfonline.com Direct alkylation with chloroacetone (B47974) has also been shown to produce a thieno[2,3-d]pyrimidine (B153573) derivative directly. tandfonline.comtandfonline.com Another modification, cyanoethylation, can be achieved by reacting the mercapto derivative with acrylonitrile, which provides a precursor for pyrazolopyrimidine synthesis. research-nexus.nettandfonline.comtandfonline.comcas.cz

| Starting Material | Alkylating Agent | Product | Source(s) |

|---|---|---|---|

| 2-(2-Arylvinyl)-6-methyl-4-mercapto-5-acetylpyrimidine | Methyl Iodide | 4-Methylthiopyrimidine (B8595617) derivative | cas.cz |

| 2-(2-Arylvinyl)-6-methyl-4-mercapto-5-acetylpyrimidine | Ethyl Chloroacetate | S-alkylated ester derivative | research-nexus.nettandfonline.comtandfonline.com |

| 2-(2-Arylvinyl)-6-methyl-4-mercapto-5-acetylpyrimidine | Acrylonitrile | 5-acetyl-4-(2-propinonitrylthio)-6-methyl-2-[(E)-2-(2-thienyl)vinyl]pyrimidine | tandfonline.comcas.cz |

| 4-mercapto-6-methyl-2-phenyl-5-acetylpyrimidine | Activated halomethylene compounds | Alkylmercaptopyrimidine derivatives | nih.gov |

| 2-(2-Arylvinyl)-6-methyl-4-mercapto-5-acetylpyrimidine | Chloroacetone | Thieno[2,3-d]pyrimidine derivative | tandfonline.comtandfonline.com |

Cyclization Reactions Leading to Fused Pyrimidine Systems

The functional groups on the this compound core, particularly the acetyl group and substituents at the 4- and 5-positions, enable various cyclization reactions, leading to the formation of diverse fused heterocyclic systems. research-nexus.nettandfonline.comtandfonline.comnih.govrjptonline.org

Formation of Pyrazolopyrimidines

Pyrazolo[3,4-d]pyrimidines can be synthesized from this compound derivatives. tandfonline.comrjptonline.org A common pathway involves the cyanoethylation of a 4-mercapto-5-acetylpyrimidine derivative. tandfonline.comtandfonline.com The resulting product, a 5-acetyl-4-(2-propinonitrylthio)-6-methyl-2-arylvinylpyrimidine, undergoes cyclization upon treatment with hydrazine (B178648) hydrate (B1144303), yielding the corresponding pyrazolo[3,4-d]pyrimidine. research-nexus.nettandfonline.comtandfonline.com In this reaction, the acetyl group and the cyanoethylated mercapto group participate in the formation of the new pyrazole (B372694) ring. Another route involves the reaction of 4-methylthiopyrimidine derivatives with hydrazine hydrate, which also produces pyrazolo[3,4-d]pyrimidines and methyl mercaptan as a byproduct. cas.cz

| Starting Material | Reagent | Product | Source(s) |

|---|---|---|---|

| 5-acetyl-4-(2-propinonitrylthio)-6-methyl-2-[(E)-2-(2-thienyl)vinyl]pyrimidine | Hydrazine Hydrate | Pyrazolo[3,4-d]pyrimidine derivative | research-nexus.nettandfonline.comtandfonline.com |

| 4-Methylthiopyrimidine derivative | Hydrazine Hydrate | Pyrazolo[3,4-d]pyrimidine derivative | cas.cz |

Synthesis of Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines are readily accessible from 4-mercapto-5-acetylpyrimidine precursors. tandfonline.comrjptonline.org One method involves the alkylation of the mercapto group with ethyl chloroacetate, followed by a ring-closure reaction of the resulting S-alkylated product. research-nexus.nettandfonline.comtandfonline.com This cyclization is typically promoted by a base such as triethylamine (B128534) (TEA) or sodium ethoxide. tandfonline.comtandfonline.com Alternatively, a more direct synthesis can be achieved by alkylating the 4-mercapto-5-acetylpyrimidine with chloroacetone. tandfonline.comtandfonline.com This reaction leads directly to the formation of the fused thieno[2,3-d]pyrimidine system. tandfonline.comtandfonline.com The reaction of 4-mercapto-6-methyl-2-phenyl-5-acetylpyrimidine with various activated halomethylene compounds is also a reported method for synthesizing these fused systems. nih.gov

| Starting Material | Reagents | Product | Source(s) |

|---|---|---|---|

| S-alkylated ester derivative of 4-mercapto-5-acetylpyrimidine | Triethylamine (TEA) in Ethanol (B145695) or Sodium Ethoxide (NaOEt) in Ethanol | Thieno[2,3-d]pyrimidine derivative | research-nexus.nettandfonline.comtandfonline.com |

| 2-(2-Arylvinyl)-6-methyl-4-mercapto-5-acetylpyrimidine | Chloroacetone | Thieno[2,3-d]pyrimidine derivative | tandfonline.comtandfonline.com |

| 4-mercapto-6-methyl-2-phenyl-5-acetylpyrimidine | Activated halomethylene compounds | Thieno[2,3-d]pyrimidine derivatives | nih.gov |

Formation of Pyrido[2,3-d]pyrimidines

The synthesis of pyrido[2,3-d]pyrimidines often starts from an appropriately substituted 4-aminopyrimidine, such as a 2,6-disubstituted-4-amino-5-acetylpyrimidine. research-nexus.netrjptonline.org The pyridine (B92270) ring is then fused onto the pyrimidine core. One reported method involves the interaction of the 4-amino-5-acetylpyrimidine with N,N-dimethylformamide dimethyl acetal or N,N-dimethylacetamide dimethyl acetal. rjptonline.orgrjptonline.org This reaction forms an intermediate which subsequently cyclizes under the influence of a base like sodium methoxide to yield pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones, depending on the reactants and conditions. rjptonline.orgresearchgate.net The cyclization can involve either the acetyl methyl group and an amide carbonyl or an activated methylene (B1212753) group in the amide moiety and the acetyl carbonyl. researchgate.net

| Starting Material | Reagents | Product Type | Source(s) |

|---|---|---|---|

| 2,6-disubstituted-4-amino-5-acetylpyrimidine | N,N-dimethylformamide dimethyl acetal / Sodium Methoxide | Pyrido[2,3-d]pyrimidin-5-one | rjptonline.orgrjptonline.org |

| 5-acetyl-4-aminopyrimidines acylated with carboxylic anhydrides or acid chlorides | Sodium Methoxide in Butanol | Pyrido[2,3-d]pyrimidin-5-one or Pyrido[2,3-d]pyrimidin-7-one | researchgate.net |

Cycloaddition Products

Derivatives of this compound can participate in cycloaddition reactions to form more complex structures. rjptonline.org For example, 2-(2-Arylvinyl)-6-methyl-4-mercapto-5-acetylpyrimidine has been shown to react with dienophiles such as diethylmaleate and maleic anhydride. research-nexus.nettandfonline.comtandfonline.com These reactions lead to the formation of cycloaddition products, demonstrating the reactivity of the diene-like character within the pyrimidine derivative's structure. research-nexus.nettandfonline.comtandfonline.com Another documented cycloaddition involves the reaction of a mercaptopyrimidine with an activated ethenylic compound like p-nitrobenzalacetophenone, which results in a thiopyranopyrimidine. tsijournals.com

| Starting Material | Reagent | Product Type | Source(s) |

|---|---|---|---|

| 2-(2-Arylvinyl)-6-methyl-4-mercapto-5-acetylpyrimidine | Diethylmaleate or Maleic Anhydride | Cycloaddition product | research-nexus.nettandfonline.comtandfonline.com |

| Mercaptopyrimidine | p-Nitrobenzalacetophenone | Thiopyranopyrimidine | tsijournals.com |

Reactions with Isothiocyanate Derivatives

A foundational reaction in the synthesis of many functionalized this compound derivatives is the condensation of an α,β-unsaturated aminoketone with an isothiocyanate derivative. tandfonline.comrjptonline.org Specifically, aryl- or cinnamoyl isothiocyanates react with 4-aminopent-3-en-2-one (B1295262) in a dehydrative cyclization process. tandfonline.comtandfonline.comcas.cz This one-step synthesis affords 2-(2-Arylvinyl)-6-methyl-4-mercapto-5-acetylpyrimidines, which are versatile starting materials for the alkylation and cyclization reactions discussed previously. research-nexus.nettandfonline.comtandfonline.comcas.cz The efficiency of this reaction can be influenced by the electronic nature of the substituents on the isothiocyanate. cas.cz

| Reactant 1 | Reactant 2 | Product | Source(s) |

|---|---|---|---|

| Aryl/Cinnamoyl Isothiocyanate | 4-aminopent-3-en-2-one (enaminone) | 2-(2-Arylvinyl)-6-methyl-4-mercapto-5-acetylpyrimidine | research-nexus.nettandfonline.comtandfonline.comcas.cz |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-(2-Arylvinyl)-6-methyl-4-mercapto-5-acetylpyrimidine |

| 4-aminopent-3-en-2-one |

| Acrylonitrile |

| Chloroacetone |

| Cinnamoyl isothiocyanate |

| Diethylmaleate |

| Ethyl Chloroacetate |

| Hydrazine Hydrate |

| Isothiocyanate |

| Maleic Anhydride |

| Methyl Iodide |

| Methyl mercaptan |

| N,N-dimethylacetamide dimethyl acetal |

| N,N-dimethylformamide dimethyl acetal |

| p-Nitrobenzalacetophenone |

| Pyrazolo[3,4-d]pyrimidine |

| Pyrido[2,3-d]pyrimidine |

| Pyrido[2,3-d]pyrimidin-5-one |

| Pyrido[2,3-d]pyrimidin-7-one |

| Sodium ethoxide |

| Sodium methoxide |

| Thieno[2,3-d]pyrimidine |

| Thiopyranopyrimidine |

| Triethylamine |

Synthesis of Thiosemicarbazones

Thiosemicarbazones derived from this compound are a notable class of compounds. Their synthesis is typically achieved through the condensation reaction of this compound with a substituted or unsubstituted thiosemicarbazide (B42300).

A general and efficient method involves refluxing an equimolar mixture of this compound and a suitable thiosemicarbazide in an ethanolic solution. For instance, the reaction of 2-acetylpyridine with 4-methyl-3-thiosemicarbazide in ethanol, when refluxed for 10 hours, yields the corresponding N(4)-methyl-3-thiosemicarbazone. Similarly, reacting 2-acetylpyridine with 4-(2-morpholinoethyl)thiosemicarbazide in the presence of glacial acetic acid in ethanol under reflux for 1.25 hours produces 2-acetylpyridine 4-(2-morpholinoethyl)thiosemicarbazone with a high yield of 86%. prepchem.com

These thiosemicarbazone ligands, characterized by their thione and thiolate tautomeric forms, are important due to their ability to act as (N, S) donor ligands in the formation of metal complexes. The substitution on the terminal nitrogen [N(4)] of the thiosemicarbazone can significantly influence the properties and activities of the resulting compounds. A series of thiosemicarbazones derived from 4-acetylpyrimidines bearing a (4)N-azabicyclo[3.2.2]nonane moiety have also been synthesized and show potent cytotoxic activity. nih.gov

Table 1: Synthesis of this compound Thiosemicarbazones

| Reactants | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Acetylpyridine, 4-Methyl-3-thiosemicarbazide | Ethanol, Reflux (10 h) | 2-Acetylpyridine-N(4)-methyl-3-thiosemicarbazone | 70% | |

| 2-Acetylpyridine, 4-(2-Morpholinoethyl)thiosemicarbazide | 95% Ethanol, Glacial Acetic Acid, Reflux (1.25 h) | 2-Acetylpyridine 4-(2-morpholinoethyl)thiosemicarbazone | 86% | prepchem.com |

| 3-Acylpyridazines, 4-Acetylpyrimidines, 2-Acetylpyrazines, (4)N-azabicyclo[3.2.2]nonane thiosemicarbazide | - | Thiosemicarbazones with (4)N-azabicyclo[3.2.2]nonane moiety | - | nih.gov |

Synthesis of Chalcones from Acetylpyrimidine Cores

Chalcones, which feature a 1,3-diphenyl-2-propene-1-one framework, can be readily synthesized from acetylpyrimidine cores through the Claisen-Schmidt condensation reaction. jetir.orgwisdomlib.org This reaction involves the base-catalyzed condensation of an acetylpyrimidine with an aromatic aldehyde.

An environmentally friendly, one-pot synthesis involves stirring 2-acetylpyridine with various aromatic aldehydes in the presence of aqueous sodium hydroxide (B78521) at room temperature. jetir.org This method offers satisfactory yields without the need for heating. jetir.org Similarly, new chalcones have been synthesized by condensing 2-acetyl pyridine with different aldehyde derivatives in a dilute ethanolic potassium hydroxide solution. doaj.org

The synthesis of 5-acetyl pyrimidine 2,4,6-trione based chalcones has also been reported, utilizing a Claisen-Schmidt reaction with various aryl aldehydes in the presence of sodium hydroxide. wisdomlib.org The resulting chalcones can serve as intermediates for synthesizing a variety of heterocyclic compounds. jetir.org

Table 2: Synthesis of Chalcones from Acetylpyrimidine Cores

| Acetylpyrimidine Reactant | Aldehyde Reactant | Base/Catalyst & Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Acetylpyridine | Various Aromatic Aldehydes | Aqueous Sodium Hydroxide, Room Temperature | Chalcones | jetir.org |

| 2-Acetyl Pyridine | Various Aldehyde Derivatives | Dilute Ethanolic Potassium Hydroxide | Chalcones | doaj.org |

| 5-Acetyl Pyrimidine 2,4,6-trione | Various Aryl Aldehydes | Sodium Hydroxide | 5-Acetyl Pyrimidine 2,4,6-trione based Chalcones | wisdomlib.org |

| 4-Bromoacetophenone | Anisaldehyde | 40% NaOH, Ethanol, Stirring | 4-Bromo Chalcone (B49325) | asianpubs.org |

Enantioselective Methodologies

The development of enantioselective methodologies for the synthesis of chiral molecules containing azaarenes like pyrimidine is a significant goal in organic chemistry. soton.ac.uk

Synergistic Catalysis in Chiral 2-Acetyl Azaarene Synthesis

A novel and highly enantioselective methodology for the synthesis of chiral 2-acyl azaarenes, including this compound derivatives, has been developed based on the concept of synergistic catalysis. soton.ac.uknih.govunibo.it This strategy involves the simultaneous activation of both the nucleophile (2-acetyl azaarene) and the electrophile (enal) by two distinct catalytic cycles. soton.ac.ukscispace.com

Specifically, a metal-Lewis acid activates the 2-acetyl azaarene, while a secondary amine catalyst activates the enal. nih.govunibo.it This dual activation allows for the use of weak nucleophiles and electrophiles, expanding the scope of the reaction. soton.ac.uk For example, the reaction of this compound with enals in the presence of a metal Lewis acid and a secondary amine catalyst leads to highly functionalized chiral cyclohexene (B86901) derivatives with excellent diastereoselectivity. soton.ac.uk The proposed bidentate coordination of the metal Lewis acid with the 2-acetyl azaarene is crucial for the reaction's success. scispace.com

Michael-Michael-Aldol Cascade Reactions

The synergistic catalysis approach often leads to a Michael-Michael-aldol cascade reaction. soton.ac.uk The process begins with an initial Michael addition between the metal-enolate of the 2-acetyl azaarene and the iminium ion formed from the enal and the secondary amine catalyst. soton.ac.ukscispace.com The resulting adduct can then undergo a second Michael addition with another molecule of the enal. soton.ac.uk This is followed by an intramolecular aldol (B89426) reaction via a 6-exo-trig cyclization and subsequent dehydration to yield the final, highly functionalized cyclohexene product. soton.ac.ukscispace.com This cascade reaction allows for the formation of three consecutive chiral centers in a single operation. soton.ac.uk

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms involved in the derivatization of this compound is crucial for optimizing existing synthetic methods and designing new ones.

Proposed Reaction Mechanisms for Derivatization

The derivatization of this compound often proceeds through the formation of an enolate intermediate. In the synergistic catalysis for the synthesis of chiral azaarenes, it is proposed that the 2-acetyl azaarene coordinates to a metal Lewis acid as a bidentate ligand, facilitating the formation of the corresponding enolate. soton.ac.uk Simultaneously, the enal reacts with a chiral secondary amine catalyst to form an iminium ion. soton.ac.uk

The key carbon-carbon bond-forming step is the Michael addition of the pre-formed enolate to the iminium ion. soton.ac.ukscispace.com Following the initial Michael addition, the resulting adduct can re-form an enolate, which then participates in a second Michael addition with another molecule of the enal. soton.ac.uk The cascade is terminated by an intramolecular aldol reaction, which involves a 6-exo-trig cyclization, followed by dehydration to afford the final cyclohexene derivative. soton.ac.ukscispace.com Density Functional Theory (DFT) calculations have been used to support this proposed mechanism, indicating that the coordination of zinc plays a key role in facilitating the addition of the enolate to the iminium ion by favoring the interaction between the HOMO of the enolate and the LUMO of the iminium ion. scispace.com

Role of Intermediates in Complex Pyrimidine Synthesis

The synthesis of complex, multi-ring pyrimidine structures often relies on the strategic use of functionalized pyrimidine derivatives as key intermediates. These intermediates serve as foundational scaffolds upon which additional rings can be constructed, enabling the creation of diverse and intricate molecules, such as fused heterocyclic systems. This approach is central to medicinal chemistry, where pyrimidine-based compounds are explored for a wide range of biological activities. cas.czrjptonline.org

One common strategy involves the fusion of a pyridine ring onto a pyrimidine core, starting from an appropriately substituted 4-aminopyrimidine. rjptonline.org These 2-aminopyrimidine (B69317) derivatives are vital pharmacophores and versatile intermediates for synthesizing biomolecules. researchgate.net The construction of the new ring can be achieved through several routes, including the addition of three-carbon or two-carbon fragments, or via the intramolecular cyclization of a propionyl derivative. rjptonline.org For instance, 6-aminouracil (B15529) and 2,4-diamino-pyrimidin-6(1H)-one can be converted into pyrido[2,3-d]pyrimidines through electrophilic attack at the 5-position of the pyrimidine ring. rjptonline.org

Another significant pathway involves the synthesis of pyrimidine-2-thiones, which act as versatile intermediates. These are typically prepared through the condensation reaction of chalcones with thiourea (B124793) in the presence of a base like potassium hydroxide. asianpubs.orgresearchgate.net The resulting pyrimidine-2-thiones can then be readily converted into other derivatives. For example, treatment with acetyl chloride yields 1-acetylpyrimidine-2-thiol derivatives. asianpubs.orgresearchgate.netresearchgate.net This reaction highlights how a simple pyrimidine intermediate can be acetylated to create more complex structures.

A clear illustration of intermediates in action is the synthesis of 2-(2-arylvinyl)-4-mercapto-5-acetylpyrimidines. These compounds, which are valuable starting materials for condensed pyrimidines, are synthesized in a one-step condensation of cinnamoyl isothiocyanates with 2-aminopent-2-en-4-one. cas.cz The resulting functionalized acetylpyrimidine is not an endpoint but a crucial intermediate. It can undergo further reactions, such as methylation with methyl iodide to form 4-methylthiopyrimidines or reaction with hydrazine hydrate to yield complex fused systems like pyrazolo[3,4-d]pyrimidines. cas.cz This demonstrates a multi-step synthesis where a substituted acetylpyrimidine is the pivotal link to creating more elaborate heterocyclic structures.

The following tables provide examples of complex pyrimidines synthesized from such intermediates.

Table 1: Synthesis of 2-Methyl-5-nitro-N-{4′-(6″-aryl-pyrimidine-2”-thione)-phenyl}-benzenesulfonamide Derivatives

This table shows the initial formation of pyrimidine-2-thione intermediates from various chalcones.

| Starting Chalcone (Aryl Group) | Resulting Pyrimidine-2-thione Intermediate | Reference |

| Phenyl | 2-Methyl-5-nitro-N-{4′-(6″-phenyl-pyrimidine-2”-thione)-phenyl}-benzenesulfonamide | asianpubs.org |

| 4-Methylphenyl | 2-Methyl-5-nitro-N-{4′-(6″-(4-methylphenyl)-pyrimidine-2”-thione)-phenyl}-benzenesulfonamide | asianpubs.org |

| 4-Methoxyphenyl | 2-Methyl-5-nitro-N-{4′-(6″-(4-methoxyphenyl)-pyrimidine-2”-thione)-phenyl}-benzenesulfonamide | asianpubs.org |

| 4-Chlorophenyl | 2-Methyl-5-nitro-N-{4′-(6″-(4-chlorophenyl)-pyrimidine-2”-thione)-phenyl}-benzenesulfonamide | asianpubs.org |

Table 2: Acetylation of Pyrimidine-2-thione Intermediates

This table illustrates the subsequent conversion of the pyrimidine-2-thione intermediates into acetylated derivatives.

| Pyrimidine-2-thione Intermediate (Aryl Group) | Resulting 1-Acetylpyrimidine-2-thiol Derivative | Reference |

| 6″-phenyl | 2-Methyl-5-nitro-N-{4′-(1″-acetyl-6″-phenyl-pyrimidine-2”-thiol)-phenyl}-benzenesulfonamide | asianpubs.org |

| 6″-(4-methylphenyl) | 2-Methyl-5-nitro-N-{4′-(1″-acetyl-6″-(4-methylphenyl)-pyrimidine-2”-thiol)-phenyl}-benzenesulfonamide | asianpubs.org |

| 6″-(4-methoxyphenyl) | 2-Methyl-5-nitro-N-{4′-(1″-acetyl-6″-(4-methoxyphenyl)-pyrimidine-2”-thiol)-phenyl}-benzenesulfonamide | asianpubs.org |

| 6″-(4-chlorophenyl) | 2-Methyl-5-nitro-N-{4′-(1″-acetyl-6″-(4-chlorophenyl)-pyrimidine-2”-thiol)-phenyl}-benzenesulfonamide | asianpubs.org |

Applications of 2 Acetylpyrimidine and Its Derivatives in Chemical and Biological Research

Medicinal Chemistry and Drug Discovery

The structural features of 2-acetylpyrimidine, particularly the presence of a reactive acetyl group and the pyrimidine (B1678525) ring, make it an important pharmacophore and a versatile building block for the synthesis of novel therapeutic agents. smolecule.com The pyrimidine nucleus is a fundamental component of nucleic acids, which may contribute to its wide range of biological activities. amazonaws.com Researchers have extensively modified the this compound core to develop derivatives with enhanced potency and selectivity for various biological targets. smolecule.comontosight.ai

Antimicrobial and Antibacterial Agents

Derivatives of this compound have demonstrated notable activity against a range of microbial and bacterial pathogens. The inherent biological significance of the pyrimidine ring system has prompted the synthesis and evaluation of numerous derivatives for their antimicrobial potential. asianpubs.org

One area of investigation involves 3-acetylpyrimidine-2-thiol derivatives, which have shown antibacterial activity. smolecule.com Another study focused on the synthesis of 4,6-substituted aryl-1-acetyl pyrimidine-2-ols, which were evaluated for their antimicrobial properties. asianpubs.org Similarly, a series of 4(4'-bromophenyl)-6-substituted-aryl-1-acetyl pyrimidine-2-thiols were synthesized and screened for their antimicrobial activity, with many compounds exhibiting significant to moderate effects. researchgate.net

Thieno[2,3-d]pyrimidine (B153573) derivatives, synthesized from acetylpyrimidine precursors, have also been identified as a promising class of antibacterial agents. For instance, certain thieno[2,3-d]pyrimidinediones have shown potent activity against multidrug-resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant Enterococci (VRE). nih.gov Chalcone (B49325) derivatives based on a 5-acetyl pyrimidine-2,4,6-(1H,3H,5H)-trione core have also been synthesized and characterized for their antibacterial and antifungal activities. derpharmachemica.com Furthermore, imidazo[1,2-a]pyrimidine (B1208166) derivatives have been developed and shown to exhibit good antimicrobial activity, particularly against Gram-positive bacteria and yeasts. mdpi.com

| Derivative Class | Target Organisms | Key Findings | Reference |

|---|---|---|---|

| 3-Acetylpyrimidine-2-thiol derivatives | Bacteria | Demonstrated antibacterial activity. | smolecule.com |

| 4,6-Substituted aryl-1-acetyl pyrimidine-2-ols | Microbes | Evaluated for antimicrobial activity. | asianpubs.org |

| 4(4'-Bromophenyl)-6-substituted-aryl-1-acetyl pyrimidine-2-thiols | Bacteria and Fungi | Exhibited significant to moderate antimicrobial activity. | researchgate.net |

| Thieno[2,3-d]pyrimidinediones | Gram-positive bacteria (MRSA, VISA, VRE) | Potent activity against multi-drug resistant strains. | nih.gov |

| 5-Acetyl pyrimidine-2,4,6-(1H,3H,5H)-trione based chalcones | Bacteria and Fungi | Showed antifungal and antibacterial activity. | derpharmachemica.com |

| Imidazo[1,2-a]pyrimidine derivatives | Gram-positive bacteria and pathogenic fungi | Good antimicrobial activity observed. | mdpi.com |

Anti-inflammatory Agents

The development of novel anti-inflammatory agents is a crucial area of pharmaceutical research, and pyrimidine derivatives have shown significant promise. nih.gov The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov

A study on 5-acetyl pyrimidine 2,4,6-trione based chalcones revealed their potential as anti-inflammatory agents. wisdomlib.org Through molecular docking studies, these compounds were evaluated for their binding affinity to the COX-2 receptor. wisdomlib.org The results indicated that specific chalcone derivatives demonstrated strong interactions with the receptor, suggesting potent anti-inflammatory activity. wisdomlib.org Another research effort focused on pyrimidine derivatives L1 and L2, which exhibited high selectivity for COX-2 inhibition, comparable to the established anti-inflammatory drug meloxicam. mdpi.com These compounds also demonstrated a dose-dependent inhibition of lipopolysaccharide (LPS)-stimulated THP-1 cell growth, further supporting their anti-inflammatory potential. mdpi.comnih.gov

| Derivative Class | Target | Key Findings | Reference |

|---|---|---|---|

| 5-Acetyl pyrimidine 2,4,6-trione based chalcones | COX-2 receptor | Compound M2 showed the highest binding affinity in docking studies. | wisdomlib.org |

| Pyrimidine derivatives L1 and L2 | COX-2 | Showed high selectivity towards COX-2, comparable to meloxicam. | mdpi.com |

Antiviral Activity

The search for effective antiviral therapies is ongoing, and derivatives of acetylpyrimidine have been explored for their potential in this area. ontosight.ainih.gov Research has shown that 2-acetylpyridine (B122185) thiosemicarbazone derivatives can inhibit the replication of herpes simplex virus types 1 and 2. nih.gov These compounds were found to be more effective at inhibiting viral replication than cellular DNA or protein synthesis. nih.gov The structural similarity of these pyridine-based compounds to pyrimidine derivatives suggests a promising avenue for the development of pyrimidine-based antiviral agents.

Anticancer and Antitumor Properties

The pyrimidine ring is a key structural motif in many anticancer drugs, and researchers have actively synthesized and evaluated novel this compound derivatives for their antitumor potential. nih.govrjptonline.orgresearchgate.net

One study reported the synthesis of a series of 2-pyridyl hexahydrocyclooctathieno[2,3-d]pyrimidines. nih.gov Several of these compounds, such as 4a, 6a, 7a, 7d, and 7g, displayed potent anticancer activity against a panel of 60 different human tumor cell lines, with activity comparable to the standard anticancer drug doxorubicin. nih.gov Another compound, 7e, showed promising selectivity against 13 tumor cell lines. nih.gov

Furthermore, a series of novel chalcone derivatives containing a pyrimidinyl group were synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. researchgate.net Many of these compounds exhibited potential cytotoxicity, with compound 5g showing more potent activity than curcumin. researchgate.net Thieno[2,3-c]pyridine derivatives have also been investigated as potential anticancer agents, with compound 6i showing potent inhibition against several cancer cell lines and inducing G2 phase arrest in the cell cycle. mdpi.com

| Derivative Class | Cancer Cell Lines | Key Findings | Reference |

|---|---|---|---|

| 2-Pyridyl hexahydrocyclooctathieno[2,3-d]pyrimidines (e.g., 4a, 6a, 7a, 7d, 7g) | 60 human tumor cell lines | Potent anticancer activity comparable to doxorubicin. | nih.gov |

| Chalcone derivatives with pyrimidinyl group (e.g., 5g) | Various human cancer cell lines | Compound 5g was more potent than curcumin. | researchgate.net |

| Thieno[2,3-c]pyridine derivative (6i) | HSC3, T47D, RKO | Potent inhibition and induction of G2 phase cell cycle arrest. | mdpi.com |

Antimalarial and Antifilarial Activities

Derivatives of 2-acetylpyridine, a structurally related heterocycle to this compound, have shown significant promise as both antimalarial and antifilarial agents. nih.govnih.govnih.gov This suggests that the corresponding pyrimidine derivatives could also possess similar activities.

In the realm of antimalarial research, a series of 2-acetylpyridine 1-oxide thiosemicarbazones were evaluated against Plasmodium berghei and Plasmodium falciparum. nih.gov However, these 1-oxide derivatives were found to be less active than their non-oxidized counterparts. nih.gov Conversely, a series of 1-acetylisoquinoline thiosemicarbazones, which share a similar structural motif, demonstrated curative activity against P. berghei in mice. nih.gov More recently, sulfonamide-based pyrimidine derivatives have been designed and synthesized, showing strong antimalarial activity against both chloroquine-sensitive and resistant strains of P. falciparum by inhibiting falcipain-2 and falcipain-3. rsc.org

For antifilarial activity, several 2-acetylpyridine thiosemicarbazones have been shown to possess macrofilaricidal properties in vivo and in vitro. nih.gov The most promising compound in one study suppressed 100% of Brugia pahangi macrofilariae and 94% of Acanthocheilonema viteae macrofilariae in jirds. nih.gov This compound also inactivated adult Onchocerca worms. nih.gov

Neuroprotective Effects

Recent research has highlighted the potential of this compound derivatives in the treatment of neurodegenerative diseases. Specifically, 4-acetyl-2-methylpyrimidine (B1599970) has been studied for its neuroprotective and anti-neuroinflammatory properties. It is believed to act on human microglia and neuronal cell models. The proposed mechanisms of action include the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. Furthermore, research on triazole-pyrimidine hybrids has indicated that these compounds exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) stress chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells. Another avenue of research suggests that some derivatives may mitigate neurotoxicity in Alzheimer's models by inhibiting Aβ aggregation. vulcanchem.com

Enzyme Inhibition Studies

Derivatives of this compound have been a focal point in enzyme inhibition research, demonstrating significant interactions with several key enzymes implicated in various diseases.

COX-2 Receptor Interactions

The selective inhibition of cyclooxygenase-2 (COX-2) is a critical strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. Pyrimidine derivatives, including those derived from this compound, have emerged as a promising class of selective COX-2 inhibitors. rsc.orgbohrium.com The rationale for targeting COX-2 is its observed overexpression in a variety of human cancers and its role in tumor development and progression. rsc.org

Molecular docking studies have been instrumental in understanding the interactions between pyrimidine-based compounds and the COX-2 receptor. For instance, a study on 5-acetyl pyrimidine 2, 4, 6-trione based chalcones revealed that these derivatives exhibit varied binding affinities to the COX-2 receptor. wisdomlib.org The binding efficacy, often quantified by scores such as the ACE value, indicates the strength of the interaction, with lower values suggesting higher anti-inflammatory potential. wisdomlib.org Specifically, one of the synthesized chalcone derivatives, M2, demonstrated a high affinity with an ACE value of -238.55 Kcal/Mol, signifying a strong interaction with the receptor. wisdomlib.org

The structural features of these pyrimidine derivatives are crucial for their selective binding to COX-2. The active site of COX-2 has a larger and more accommodating binding pocket compared to COX-1, which allows for the design of molecules that can selectively fit into this space. The pyrimidine scaffold serves as a core structure that can be functionalized with various substituents to optimize binding affinity and selectivity. rsc.orgbohrium.com For example, trifluoromethyl-substituted pyrimidines and pyrimidine-5-carbonitrile hybrids have been synthesized and shown to be potent and selective COX-2 inhibitors. rsc.orgnih.gov In some cases, these derivatives have shown inhibitory activity comparable to or even exceeding that of established drugs like Celecoxib. nih.govnih.gov

Table 1: COX-2 Inhibition by Pyrimidine Derivatives

| Compound/Derivative Class | Key Findings | Reference |

|---|---|---|

| 5-acetyl pyrimidine 2, 4, 6 trione (B1666649) based chalcones | Varied binding affinities to COX-2 receptor; Compound M2 showed the highest affinity. | wisdomlib.org |

| Trifluoromethyl-substituted pyrimidines | Developed as a novel class of selective COX-2 inhibitors. | rsc.org |

| Pyrimidine-5-carbonitrile hybrids | Demonstrated potent COX-2 inhibitory activity, with some compounds being nearly as potent as Celecoxib. | nih.gov |

| Diaryl-1,2,4-triazolo[3,4-a]pyrimidine hybrids | Compounds 8b, 8m, and 8o showed high potency and selectivity as COX-2 inhibitors. | acs.org |

| Novel pyrimidines (compounds 3 and 4a) | Exhibited excellent COX-1 and COX-2 inhibitory activities. | nih.gov |

Dihydrofolate Reductase Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA, making it a key target for antimicrobial and anticancer therapies. gsconlinepress.comderpharmachemica.com Pyrimidine derivatives have a long history as DHFR inhibitors, with drugs like pyrimethamine (B1678524) being used as antimalarials. gsconlinepress.com These compounds, known as antifolates, interfere with the parasite's or cell's ability to produce folate, which is essential for DNA replication. gsconlinepress.comjyoungpharm.org

Research has focused on developing novel pyrimidine-based DHFR inhibitors to overcome resistance and improve selectivity. nih.gov For example, a series of 2,4-diamino-5-(2'-arylpropargyl)pyrimidine derivatives were investigated as nonclassical human DHFR inhibitors. nih.gov These lipid-soluble compounds can passively diffuse through cell membranes, bypassing resistance mechanisms associated with active transport. nih.gov One compound in this series was found to be 3500-fold more potent than trimethoprim, a well-known bacterial DHFR inhibitor. nih.gov

The structural basis for the potent inhibition of DHFR by these pyrimidine derivatives lies in their ability to form specific interactions within the enzyme's active site. nih.gov Molecular docking studies have shown that the pyrimidine ring can form conserved hydrogen bonds with key residues, while other parts of the molecule can engage in van der Waals interactions. nih.gov For instance, substitutions at the C6 position of the pyrimidine ring and the presence of a propargyl linkage have been shown to be critical for enhanced potency. nih.gov

Table 2: Dihydrofolate Reductase (DHFR) Inhibition by Pyrimidine Derivatives

| Derivative Class | Key Findings | Reference |

|---|---|---|

| 2,4-diamino-6-methylpyrimidines | Competitive inhibitors of DHFR with K values ranging from 0.07 to 0.04 pM. | nih.gov |

| 2,4-Diamino-5-(2'-arylpropargyl)pyrimidines | Potent nonclassical human DHFR inhibitors, with one compound being 3500-fold more potent than trimethoprim. | nih.gov |

| Pyrido[2,3-d]pyrimidines | Act as potent inhibitors of DHFR. | jocpr.com |

| Thieno[2,3-d]pyrimidines | A 6-ethyl substituted analogue showed a 2-3 orders of magnitude increase in potency compared to the 6-methyl analogue. | rcsb.org |

| Trimethoprim (TMP) analogs | New analogs with an amide bond showed increased affinity towards human DHFR. | mdpi.com |

Tyrosine Kinase Inhibition

Tyrosine kinases are a large family of enzymes that play a critical role in cellular signaling pathways that control cell growth, proliferation, and differentiation. researchgate.netmdpi.com Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for cancer therapy. researchgate.netnih.gov Pyrimidine-based compounds have been extensively developed as tyrosine kinase inhibitors (TKIs), with several approved for clinical use. researchgate.netnih.gov

Derivatives of pyrimidine can act as inhibitors of various tyrosine kinases, including the epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase (BTK). researchgate.netresearchgate.net For example, pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and shown to be potent and selective inhibitors of EGFR, particularly against mutant forms that confer resistance to earlier generations of TKIs. nih.gov These inhibitors typically work by competing with ATP for binding to the kinase domain of the receptor, thereby blocking the downstream signaling pathways that promote tumor growth. researchgate.net

The design of pyrimidine-based TKIs often involves molecular modeling to optimize their interaction with the target kinase. nih.gov The pyrimidine scaffold provides a versatile platform for introducing various substituents that can enhance binding affinity and selectivity. nih.gov For instance, the development of third-generation TKIs like Osimertinib, which features a pyrimidine core, has led to increased selectivity and reduced toxicity. researchgate.net Research continues to explore novel pyrimidine derivatives, such as pyrazolo[1,5-a]pyrimidines and pyrido[2,3-d]pyrimidines, as inhibitors of a range of tyrosine kinases, including Tropomyosin receptor kinases (Trks) and Bcr-Abl. jocpr.commdpi.comrjptonline.org

Table 3: Tyrosine Kinase Inhibition by Pyrimidine Derivatives

| Derivative Class | Target Kinase | Key Findings | Reference |

|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidines | EGFR | Selectively inhibited T790M activating mutant EGFRs with high potency. | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | TrkA, TrkB, TrkC | Several compounds showed potent inhibition with IC50 values in the low nanomolar range. | mdpi.com |

| Pyrido[2,3-d]pyrimidines | Bcr-Abl | Exhibited picomolar potency and activity against STI571-resistant mutants. | rjptonline.org |

| 2-phenyl pyrimidine derivatives | BTK | Compound 11g showed the best inhibitory activity on BTK. | researchgate.net |

| Imidazole–pyrimidine–sulfonamide hybrids | EGFR | Developed as inhibitors for mutant cancer cells. | mdpi.com |

Development of Chiral Drug Scaffolds

The development of chiral drug scaffolds is a critical aspect of modern drug discovery, as the stereochemistry of a molecule can profoundly influence its pharmacological activity. nih.govtheanalyticalscientist.com Asymmetric synthesis, which allows for the creation of single enantiomers of chiral compounds, has become an invaluable tool in medicinal chemistry. nih.govmdpi.com Pyrimidine derivatives, including those related to this compound, have been utilized in the development of chiral scaffolds for various therapeutic applications.

One approach involves the use of enzymes, such as transaminases, to catalyze the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com For example, this compound has been reported to undergo transamination with a variety of transaminases to produce chiral amino-pyrimidine derivatives. mdpi.comresearchgate.net This biocatalytic approach offers a green and efficient alternative to traditional chemical methods for producing enantiomerically pure compounds. mdpi.com

The resulting chiral pyrimidine-containing building blocks can then be incorporated into more complex molecules to create novel drug candidates. For instance, the asymmetric synthesis of a chiral amine building block using a transaminase was a key step in the development of a Janus kinase (JAK) inhibitor. mdpi.com Similarly, enantiomerically pure L-oxathiolanyl pyrimidine nucleosides have been synthesized and evaluated as potential anti-HIV agents, demonstrating the importance of chirality in antiviral drug design. nih.gov The ability to control the stereochemistry of pyrimidine-based molecules allows for the fine-tuning of their interactions with biological targets, leading to improved efficacy and reduced side effects. nih.gov

Drug Synthesis Intermediates

This compound serves as a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds. arborpharmchem.comsmolecule.comarborpharmchem.com Its chemical structure, featuring a reactive acetyl group attached to the pyrimidine ring, allows for a variety of chemical transformations, making it a versatile building block in medicinal chemistry. arborpharmchem.comarborpharmchem.com

The pyrimidine core is a common feature in many biologically active molecules, and this compound provides a convenient starting point for the synthesis of more complex pyrimidine derivatives. derpharmachemica.comarborpharmchem.com It can undergo reactions such as condensation, substitution, and acylation to introduce additional functional groups and build up the desired molecular framework. smolecule.comarborpharmchem.com For example, it can be used to synthesize thiosemicarbazones, which have shown potent cytotoxic activity and have been investigated as potential antitumor agents. nih.gov

Furthermore, this compound and its derivatives are used as precursors for the synthesis of fused heterocyclic systems, which often exhibit interesting pharmacological properties. derpharmachemica.com These include pyridopyrimidines, triazolopyrimidines, and pyrimidopyrimidines, which have been explored for their anticancer, antimicrobial, and anti-inflammatory activities. derpharmachemica.comjocpr.com The versatility of this compound as a synthetic intermediate allows medicinal chemists to create diverse libraries of compounds for screening against various biological targets, ultimately facilitating the discovery of new drugs. arborpharmchem.com

Material Science and Coordination Chemistry

While the primary focus of research on this compound and its derivatives has been in the realm of medicinal chemistry, there are also applications in material science and coordination chemistry. The nitrogen atoms in the pyrimidine ring and the oxygen atom of the acetyl group can act as coordination sites for metal ions, leading to the formation of metal complexes with interesting structural and electronic properties.

The ability of pyrimidine derivatives to form coordination compounds has been explored in the context of developing new materials with specific functions. For example, copper (II) complexes of thiosemicarbazones derived from 4-acetylpyrimidines have been synthesized and shown to have significantly improved cytotoxic activity compared to the ligands alone. nih.gov This suggests that the coordination of the metal ion can enhance the biological properties of the organic molecule, potentially leading to the development of new metallodrugs.

In addition to their potential therapeutic applications, the coordination complexes of pyrimidine derivatives could also have applications in areas such as catalysis, sensing, and molecular magnetism. The structural diversity of the pyrimidine core and the ability to introduce a wide range of substituents allow for the fine-tuning of the properties of the resulting metal complexes. Further research in this area could lead to the discovery of new materials with novel applications in various fields of science and technology.

Ligand Design for Metal Complexes

This compound and its derivatives are effective ligands in coordination chemistry due to the presence of multiple nitrogen donor atoms and an acetyl group, which can participate in metal binding. The pyrimidine ring, being an electron-deficient aromatic system, influences the electronic properties of the resulting metal complexes.

Derivatives of 2-acetylpyridine, a structurally similar compound, have been extensively used to create ligands that form stable complexes with various transition metals. For instance, Schiff base ligands derived from 2-acetylpyridine and different amines have been shown to coordinate with metal ions like copper(II), zinc(II), cadmium(II), and nickel(II). These ligands typically act as tridentate donors, binding through the pyridine (B92270) nitrogen, the imine nitrogen, and another donor atom from the amine moiety. The resulting metal complexes often exhibit geometries such as square planar or distorted octahedral. rsc.orgrsc.orgmdpi.com

Similarly, this compound can be modified to create multidentate ligands. For example, reaction with hydrazines can yield hydrazone derivatives that can coordinate with metal ions. iiste.org The coordination of these ligands to metal centers can lead to the formation of mononuclear or polynuclear complexes with specific geometries, which in turn dictates their potential applications. The electronic properties of the pyrimidine ring, combined with the steric and electronic effects of substituents on the acetyl group and the pyrimidine ring, allow for the fine-tuning of the properties of the metal complexes.

The table below summarizes some examples of metal complexes formed with ligands derived from the related 2-acetylpyridine, illustrating the common coordination modes and geometries that can be anticipated for this compound-derived complexes.

| Ligand Derivative | Metal Ion(s) | Coordination Mode | Resulting Complex Geometry |

| 2-acetylpyridine-salicyloylhydrazone | Copper(II), Zinc(II) | Tridentate | Not specified |

| Schiff bases from 2-acetylpyridine and various amines | Cadmium(II) | Tridentate (N,N',N'') | Five-coordinated |

| 2-acetylpyridinethiosemicarbazones | Nickel(II) | Tridentate (N,N,S) | Square planar |

This table is based on research on 2-acetylpyridine derivatives, which serve as a model for the potential coordination chemistry of this compound derivatives.

Catalysis Applications

The metal complexes of this compound and its derivatives, as well as the parent compound itself, have shown significant promise in various catalytic applications. The ability of the pyrimidine moiety to coordinate with metal centers is a key feature that underpins their catalytic activity.

A notable application of this compound is in synergistic catalysis. In a novel enantioselective methodology, this compound has been used in combination with a metal Lewis acid and a secondary amine catalyst. scispace.comsoton.ac.uk This system facilitates the enantioselective addition of the acetyl group to enals, leading to the formation of chiral molecules. In this process, the this compound coordinates to a Lewis acid metal center, such as Zinc(II) or Indium(III), as a bidentate ligand, which activates the acetyl group for nucleophilic attack. soton.ac.uk The reaction of this compound with cinnamaldehyde, for example, has been shown to produce highly functionalized chiral cyclohexene (B86901) derivatives with good yields and diastereoselectivity. scispace.com

The table below details the findings from a study on the synergistic catalysis involving this compound.

| Reactants | Catalyst System | Product | Diastereomeric Ratio (dr) | Yield |

| This compound and cinnamaldehyde | In(OAc)₃ / Secondary Amine | Chiral cyclohexene derivative | 3:1 | High |

Data from a study on the synergistic enantioselective acetyl aza-arene addition to enals. scispace.comsoton.ac.uk

Furthermore, this compound has been reported to undergo transamination catalyzed by transaminases (TAs). mdpi.com This biocatalytic transformation converts the acetyl group into an amino group, providing a route to chiral amines, which are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals.

While direct catalytic applications of this compound complexes are still an emerging area of research, the extensive studies on the catalytic activities of metal complexes with structurally related ligands, such as those derived from 2-acetylpyridine, suggest a high potential. These complexes have been investigated in various catalytic reactions, including polymerization and transfer hydrogenation. Current time information in Bangalore, IN. The electronic properties of the pyrimidine ring in this compound can be expected to modulate the catalytic activity of its metal complexes in a manner analogous to that of pyridine-based ligands.

Computational and Spectroscopic Characterization of 2 Acetylpyrimidine and Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules. These computational methods are instrumental in predicting molecular geometries, charge distributions, and spectroscopic behaviors, offering a theoretical framework that complements experimental findings.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the properties of pyrimidine-based compounds. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of computational efficiency and accuracy. Functionals such as B3LYP, combined with basis sets like 6-311++G(d,p), are frequently used to model these systems, providing reliable data on their structure and reactivity. thieme-connect.commdpi.com

A fundamental step in computational chemistry is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. mdpi.com This process is crucial as the geometric parameters, such as bond lengths and angles, directly influence the electronic properties and reactivity of the compound. For derivatives of acetylpyrimidine, DFT calculations using the B3LYP functional and the 6-311++G(d,p) basis set have been employed for geometry optimization procedures. thieme-connect.com Optimized geometries are then used as the basis for subsequent analyses, including the calculation of charge distribution and molecular orbital energies. thieme-connect.comphyschemres.org In some cases, substituents on the pyrimidine (B1678525) ring can hinder the free rotation of the acetyl group, which can prevent the formation of a stable pre-reaction complex. thieme-connect.com

Mulliken population analysis is a method used to assign partial charges to individual atoms within a molecule, providing a quantitative picture of electron distribution. researchgate.netyoutube.com This analysis is performed on the optimized molecular geometry to understand how electrons are shared between atoms. In studies of pyrimidine derivatives, Mulliken analysis has been used to evaluate properties like basicity and C-H acidity. thieme-connect.com The basicity can be estimated by the calculated charge on the nitrogen atoms, while the acidity of a methyl group can be inferred from the charge on its hydrogen atoms. thieme-connect.com It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attack.

The following table displays representative Mulliken atomic charges calculated for a molecule, illustrating the distribution of charge.

| Atom | Charge (a.u.) |

| C1 | 0.08 |

| H1 | 0.12 |

| H2 | 0.12 |

| O1 | -0.32 |

| Note: This table is illustrative. Actual values for 2-acetylpyrimidine require specific calculation. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. physchemres.orgfrontiersin.org

A small HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large gap indicates high kinetic stability. researchgate.net For one 2-aminopyrimidine (B69317) derivative, DFT calculations at the B3LYP/6-31G(d) level predicted a HOMO-LUMO gap of 4.8 eV, with the HOMO being localized on the pyrimidine ring. The energies of these orbitals are fundamental for calculating global reactivity descriptors.

Below is a table showing typical HOMO-LUMO energy values.

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.7 |

| Energy Gap (ΔE) | 4.8 |

| Note: Values are representative and based on a 2-aminopyrimidine derivative. |

Chemical Potential (μ) : Related to the negative of electronegativity, it describes the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. researchgate.net

Chemical Hardness (η) : A measure of resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. It is calculated as η = (ELUMO - EHOMO) / 2. researchgate.net

Global Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). mdpi.com

These parameters are crucial for understanding the reactivity of molecules in chemical reactions. mdpi.commdpi.com

The table below provides a template for the global reactivity descriptors.

| Descriptor | Symbol | Formula | Value (eV) |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.1 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.4 |

| Electrophilicity Index | ω | μ² / (2η) | 3.52 |

| Note: These values are calculated for illustrative purposes using the HOMO/LUMO energies from the previous section. |

Electronic Circular Dichroism (ECD) is a spectroscopic technique that is exceptionally useful for determining the absolute configuration of chiral molecules. nih.gov Computational methods, specifically Time-Dependent Density Functional Theory (TD-DFT), are widely used to simulate ECD spectra. nih.govcore.ac.uk The process involves calculating the theoretical spectrum for a known configuration and comparing it to the experimentally measured spectrum. researchgate.net A match between the two confirms the absolute configuration of the compound.

In a significant application related to this compound, a reaction yielded a chiral product with two possible configurations (diastereomers). soton.ac.uk While the absolute configuration of the major diastereomer was confirmed using X-ray crystallography, the configuration of the minor diastereomer was determined by comparing its experimental NMR data with a TD-DFT simulation of its ECD spectrum. soton.ac.uk This demonstrates the power of theoretical ECD calculations in unambiguously assigning stereochemistry when other methods are not feasible. soton.ac.uk

Global Reactivity Descriptors (Hardness, Chemical Potential, Electrophilicity)

Molecular Docking Studies

Molecular docking simulations are computational techniques used to predict the binding orientation and affinity of a molecule to a specific target, such as a protein or enzyme. For derivatives of this compound, these studies have been instrumental in identifying potential therapeutic applications.

Research has focused on derivatives such as 5-acetyl pyrimidine-2,4,6-trione based chalcones. amazonaws.comwisdomlib.org In one such study, a series of these chalcones were designed and evaluated as potential anti-inflammatory agents by docking them against the cyclooxygenase-2 (COX-2) receptor (PDB ID: 5PP1). amazonaws.comwisdomlib.org The binding affinity is often quantified by an Atomic Contact Energy (ACE) score, where a lower value indicates a stronger interaction. amazonaws.com Among the tested compounds, derivative M2 showed the highest affinity for the COX-2 receptor with an ACE value of -238.55, while M16 had the lowest affinity with a score of 13.92. amazonaws.comwisdomlib.org These findings suggest that specific chalcone (B49325) derivatives of acetylpyrimidine are promising candidates for anti-inflammatory drugs. wisdomlib.org

In other work, the kinesin Eg5 inhibitory potential of certain pyridine (B92270) and dihydropyrimidine (B8664642) derivatives was assessed through molecular docking. nih.gov Among the pyridine derivatives studied, compound 5m exhibited the highest free energy of binding at –9.52 kcal/mol. nih.gov

Molecular Docking Results for this compound Derivatives

| Compound/Derivative | Target Protein | Docking Score (kcal/mol or ACE) | Reference |

|---|---|---|---|

| M2 (5-acetyl pyrimidine trione (B1666649) based chalcone) | COX-2 (5PP1) | -238.55 (ACE) | amazonaws.comwisdomlib.org |

| M16 (5-acetyl pyrimidine trione based chalcone) | COX-2 (5PP1) | 13.92 (ACE) | amazonaws.comwisdomlib.org |

| Compound 5m (Pyridine derivative) | Kinesin Eg5 | -9.52 | nih.gov |

| Compound 4r (Pyrimidine derivative) | Kinesin Eg5 | -7.67 | nih.gov |

Spectroscopic Characterization

The definitive identification and structural elucidation of this compound and its derivatives rely on various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). ontosight.ai These methods provide detailed information about the molecular framework, functional groups, and atomic connectivity.

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the chemical environments of their hydrogen (¹H) and carbon (¹³C) nuclei.

In ¹H NMR spectra of this compound derivatives, protons in different chemical environments resonate at distinct chemical shifts (δ), measured in parts per million (ppm). For instance, in studies of 1-acetylpyrimidine-2,4,6(1H,3H,5H)-trione, characteristic signals were observed at δ 10.22 ppm for the NH proton, δ 3.02 ppm for the COCH₂CO protons, and δ 2.24 ppm for the methyl (CH₃) protons. orientjchem.org The spectra of cinnamoylpyrimidine derivatives show signals for ethylenic and aromatic protons in the range of δ 6.02-8.5 ppm. tsijournals.com

¹H NMR Spectral Data for Selected this compound Derivatives

| Derivative | Solvent | Proton Type | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| 1-acetylpyrimidine-2,4,6(1H,3H,5H)-trione (Compound 7) | DMSO-d₆ | NH | 10.22 (s) | orientjchem.org |

| COCH₂CO | 3.02 (s) | |||

| CH₃ | 2.24 (s) | |||

| Cinnamoylpyrimidine (22a) | Not Specified | Ethylenic & Aromatic | 6.02-8.5 (m) | tsijournals.com |

| DPmPy-PhBr | CDCl₃ | Pyrimidine-H | 9.04 (s, 2H), 8.76 (d, J=4.4 Hz, 2H) | rsc.org |

| Pyridine-H | 8.67 (d, J=8.0 Hz, 2H), 7.92-7.87 (m, 2H) | |||

| Aromatic-H | 8.04 (d, J=8.0 Hz, 1H), 7.70 (t, J=8.0 Hz, 1H), 7.55 (d, J=8.4 Hz, 1H), 7.39-7.36 (m, 2H) |

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. A key feature in the ¹³C NMR spectra of acetylpyrimidine derivatives is the signal for the carbonyl carbon (C=O), which typically appears in the downfield region. For derivatives of the related compound 2-acetylpyridine (B122185), this signal is found around δ 201-203 ppm. scielo.brscielo.br In the case of 1-acetylpyrimidine-2,4,6(1H,3H,5H)-trione, multiple carbonyl signals are observed at δ 170.26, 156.25, 154.45, and 152.23 ppm, with the aliphatic CH₂ and CH₃ carbons appearing at δ 45.07 and 5.27 ppm, respectively. orientjchem.org

¹³C NMR Spectral Data for Selected this compound Derivatives

| Derivative | Solvent | Carbon Type | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| 1-acetylpyrimidine-2,4,6(1H,3H,5H)-trione (Compound 7) | DMSO-d₆ | C=O | 170.26, 156.25, 154.45, 152.23 | orientjchem.org |

| CH₂ | 45.07 | |||

| CH₃ | 5.27 | |||

| 2-acetylpyridine derivative (Compound 1) | CDCl₃ | C=O | 201.52 | scielo.br |

| 2-acetylpyridine derivative (Compound 2) | CDCl₃ | C=O | 203.46 | scielo.br |

| bppy (ligand from this compound) | (CD₃)₂SO | C1,3 (Pyrimidine) | 158.5 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound derivatives, the most prominent absorption band is that of the carbonyl (C=O) group from the acetyl moiety, which typically appears in the range of 1670-1725 cm⁻¹. orientjchem.orgtsijournals.com For example, the IR spectrum of 4-(4'-Bromophenyl)-6-(4"-methoxy phenyl)-1-acetyl-5,6-dihydro-pyrimidine-2-ol shows a strong N-C=O stretch at 1685 cm⁻¹. asianpubs.org Other characteristic bands include those for C=N, N-H, and C=C bonds. tsijournals.comasianpubs.org

Infrared (IR) Spectral Data for Selected this compound Derivatives

| Derivative | Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| 4-(4'-Bromophenyl)-6-(4"-methoxyphenyl)-1-acetyl-5,6-dihydropyrimidine-2-ol (3a) | N-C=O | 1685 | asianpubs.org |

| Cinnamoylpyrimidine (22a) | C=O (Ketonic) | 1674 | tsijournals.com |

| 1-acetylpyrimidine-2,4,6(1H,3H,5H)-trione (Compound 7) | C=O | 1725, 1717, 1690 | orientjchem.org |

| 1-acetylpyrimidine-2,4,6(1H,3H,5H)-trione (Compound 7) | N-H | 3340 | orientjchem.org |

| Pyrimidine-2-thiones | C=N | 1600-1580 | asianpubs.org |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For example, the mass spectrum of 1-acetylpyrimidine-2,4,6(1H,3H,5H)-trione (Compound 7) shows a molecular ion peak [M⁺] at m/z 170. orientjchem.org Other, more complex derivatives have been characterized, showing their respective molecular ion peaks which confirm their successful synthesis. orientjchem.org

Mass Spectrometry (MS) Data for Selected this compound Derivatives

| Derivative | Molecular Formula | Molecular Ion Peak [M⁺] (m/z) | Reference |

|---|---|---|---|

| 1-acetylpyrimidine-2,4,6(1H,3H,5H)-trione (Compound 7) | C₆H₆N₂O₄ | 170 | orientjchem.org |

| Compound 2a | C₁₅H₁₁ClN₆O₂ | 342 | orientjchem.org |

| Compound 8 | C₁₇H₁₄ClN₃O₄ | 372 | orientjchem.org |

| Epoxybenzo tsijournals.comchemicalbook.comoxocino[4,3-d]pyrimidine (from 4-methyl-5-acetylpyrimidine) | C₁₄H₁₃N₃O₂⁺ | 255.1006 | thieme-connect.com |

¹H NMR Spectroscopy

X-ray Crystallography for Structural Confirmation

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic structure of crystalline solids. In the study of this compound and its derivatives, this method provides conclusive evidence for molecular conformation, bond lengths, bond angles, and stereochemistry, which is crucial for validating structures proposed by other spectroscopic methods and for understanding structure-function relationships.

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a model of the electron density within the crystal, from which the precise positions of the atoms can be determined. The structures of various acetylpyrimidine derivatives and related heterocyclic compounds have been successfully elucidated using this technique.

For instance, the structures of newly synthesized 5-methyl-11,12-dihydro-5H-5,11-epoxybenzo rsc.orgoxocino[4,3-d]pyrimidine derivatives, which originate from 4-methyl-5-acetyl pyrimidine precursors, were confirmed using X-ray diffraction analysis. thieme-connect.com The data collection for these analyses was performed on a Bruker Kappa Apex II diffractometer using Mo Kα radiation. thieme-connect.com The structural solutions and refinements were typically accomplished using specialized software packages such as SHELXT and SHELXL. thieme-connect.com